molecular formula C24H22BrN3O5 B11111465 2-bromo-N-(4-{[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

2-bromo-N-(4-{[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B11111465
M. Wt: 512.4 g/mol
InChI Key: YAYMHFWIDYUQAR-VULFUBBASA-N
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Description

This compound is characterized by its unique structure, which includes a bromine atom, a trimethoxyphenyl group, and a hydrazinocarbonyl group

Preparation Methods

The synthesis of 2-BROMO-N~1~-[4-({2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the hydrazinocarbonyl intermediate: This step involves the reaction of a hydrazine derivative with a carbonyl compound to form the hydrazinocarbonyl intermediate.

    Introduction of the trimethoxyphenyl group: The intermediate is then reacted with a trimethoxyphenyl derivative to introduce the trimethoxyphenyl group.

    Bromination: The final step involves the bromination of the benzamide moiety to introduce the bromine atom.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

2-BROMO-N~1~-[4-({2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-BROMO-N~1~-[4-({2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-BROMO-N~1~-[4-({2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-BROMO-N~1~-[4-({2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE can be compared with other similar compounds, such as:

    2-Bromobenzamide: A simpler compound with a bromine atom and a benzamide moiety.

    N-Methyl-2-bromobenzamide: A compound with a methyl group attached to the nitrogen atom of the benzamide moiety.

    Trimethoxyphenyl derivatives: Compounds with similar trimethoxyphenyl groups but different functional groups attached.

The uniqueness of 2-BROMO-N~1~-[4-({2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H22BrN3O5

Molecular Weight

512.4 g/mol

IUPAC Name

2-bromo-N-[4-[[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]carbamoyl]phenyl]benzamide

InChI

InChI=1S/C24H22BrN3O5/c1-31-20-12-15(13-21(32-2)22(20)33-3)14-26-28-23(29)16-8-10-17(11-9-16)27-24(30)18-6-4-5-7-19(18)25/h4-14H,1-3H3,(H,27,30)(H,28,29)/b26-14+

InChI Key

YAYMHFWIDYUQAR-VULFUBBASA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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